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Compound of Interest

Compound Name: 3-Nitro-1H-pyrazole-4-carbonitrile

Cat. No.: B1349235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for
the compound 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to the limited
availability of direct experimental spectra in publicly accessible databases, this document
presents expected spectroscopic values based on the analysis of structurally similar pyrazole
derivatives and general principles of spectroscopy. These estimations serve as a valuable
reference for researchers involved in the synthesis, characterization, and application of this
versatile heterocyclic compound.

Introduction

3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole
ring functionalized with a nitro group and a nitrile group. Its molecular formula is CaH2N4O2,
with a molecular weight of 138.08 g/mol . The presence of multiple reactive sites, including the
nitrile and nitro groups, makes it a valuable intermediate in the synthesis of diverse and
complex molecules, particularly in the fields of medicinal chemistry and agrochemical
development. Accurate spectroscopic characterization is paramount for confirming the identity
and purity of this compound in any research and development setting.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 3-Nitro-1H-pyrazole-4-
carbonitrile. These values are derived from the analysis of related pyrazole compounds and
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known spectroscopic data for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
) H5-proton on the
~8.5-9.0 Singlet 1H )
pyrazole ring
) N-H proton of the
~14.0- 15.0 Broad Singlet 1H

pyrazole ring

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

~110- 115 -CN (Nitrile carbon)

~105 - 110 C4-carbon

~140 - 145 C5-carbon

~150 - 155 C3-carbon (bearing the nitro group)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
) N-H stretching of the pyrazole
~3300 - 3100 Medium, Broad ]
ring
C-H stretching of the pyrazole
~3100 - 3000 Weak _
ring
C=N stretching of the nitrile
~2230 - 2210 Strong, Sharp
group
~1550 - 1500 Strong Asymmetric NOz stretching
~1350 - 1300 Strong Symmetric NO:z stretching
) C=C and C=N stretching of the
~1600 - 1450 Medium

pyrazole ring

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Value Interpretation
138 [M]*, Molecular ion
111 [M - HCNJ*

92 [M - NO2J*

65 [M - NO2z - HCNJ*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Weigh approximately 5-10 mg of the 3-Nitro-1H-pyrazole-4-
carbonitrile sample.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-de, in a
standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if
necessary.

Data Acquisition: Record the *H and *3C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 or 500 MHz for 1H).

Acquire the *H spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

Acquire the 13C spectrum, which may require a longer acquisition time due to the lower
natural abundance of the 13C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-de at 2.50 ppm for *H
and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid 3-Nitro-1H-pyrazole-4-
carbonitrile sample directly onto the crystal of the Attenuated Total Reflectance (ATR)
accessory.

Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg)
with approximately 100-200 mg of dry potassium bromide (KBr) powder.

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a
hydraulic press.

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample
compartment of the FTIR spectrometer.
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e Record the spectrum, typically in the range of 4000-400 cm~1, by co-adding a number of
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

e Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the 3-Nitro-1H-pyrazole-4-carbonitrile
sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

o Data Acquisition (Electron lonization - El): For a volatile sample, introduce it into the ion
source of the mass spectrometer via a direct insertion probe or a gas chromatograph.

o Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce
ionization and fragmentation.

o Data Acquisition (Electrospray lonization - ESI): For less volatile samples, infuse the sample
solution into the ESI source.

o Apply a high voltage to the solution as it passes through a capillary, generating charged
droplets that desolvate to produce gaseous ions.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detect the ions and generate a mass spectrum.

Synthetic Workflow Visualization

The synthesis of substituted pyrazoles can often be achieved through methods like the Knorr
pyrazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of
a pyrazole-4-carbonitrile derivative, which could be conceptually adapted for the synthesis of 3-
Nitro-1H-pyrazole-4-carbonitrile.
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Caption: Generalized workflow for the synthesis of a substituted pyrazole-4-carbonitrile.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349235#3-nitro-1h-pyrazole-4-carbonitrile-
spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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